Soyasaponin I
Overview
Description
Soyasaponin I is a triterpenoid saponin composed of soyasapogenol B with an alpha-L-rhamnopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->2)-beta-D-glucopyranosiduronic acid moiety attached at the 3-position via a glycosidic linkage . It is a pentacyclic triterpenoid, a triterpenoid saponin, a trisaccharide derivative, and a carbohydrate acid derivative . It is functionally related to soyasapogenol B .
Synthesis Analysis
Soyasaponin I is biosynthesized from soyasapogenol B by successive sugar transfer reactions . In vitro analysis revealed that GmSGT2 transfers a galactosyl group from UDP-galactose to soyasapogenol B monoglucuronide, and that GmSGT3 transfers a rhamnosyl group from UDP-rhamnose to soyasaponin III .
Molecular Structure Analysis
The molecular formula of Soyasaponin I is C48H78O18 . The molecular weight is 943.1 g/mol . The IUPAC name is (2 S ,3 S ,4 S ,5 R ,6 R )-6- [ [ (3 S ,4 S ,4 aR ,6 aR ,6 bS ,8 aR ,9 R ,12 aS ,14 aR ,14 bR )-9-hydroxy-4- (hydroxymethyl)-4,6 a ,6 b ,8 a ,11,11,14 b -heptamethyl-1,2,3,4 a ,5,6,7,8,9,10,12,12 a ,14,14 a -tetradecahydropicen-3-yl]oxy]-5- [ (2 S ,3 R ,4 S ,5 R ,6 R )-4,5-dihydroxy-6- (hydroxymethyl)-3- [ (2 S ,3 R ,4 R ,5 R ,6 S )-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving Soyasaponin I are primarily related to its biosynthesis. As mentioned earlier, GmSGT2 and GmSGT3 enzymes play a crucial role in the biosynthesis of Soyasaponin I .
Physical And Chemical Properties Analysis
Soyasaponin I is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic properties . This is due to its structure, which consists of a hydrophobic triterpene or sterol backbone and a hydrophilic carbohydrate chain .
Scientific Research Applications
Anti-Colon Cancer Activity
Summary of Application
Soyasaponin I (SsI) has been studied for its potential anti-colon cancer activity. It has been found to inhibit the proliferation of colon cancer cell lines HCT116 and LoVo .
Methods of Application
The anti-colon cancer activity of SsI was screened using colon cancer cell lines HCT116 and LoVo. The inhibitory effect of proliferation was measured, with IC50 values of 161.4 μM for HCT116 and 180.5 μM for LoVo .
Results or Outcomes: The study found that SsI might affect the estrogen signaling pathway by indirectly affecting ER, or increasing the activity of ERK1, to activate the downstream signaling pathway and inhibit the proliferation of cancer cells . A total of 45 differential metabolites were identified by metabolomics analysis, and the KEGG pathway was mainly enriched in the pathways related to the absorption and metabolism of amino acids .
Promotion of Beneficial Microbes in the Rhizosphere
Scientific Field: Agriculture and Microbiology
Methods of Application: The study involved the analysis of legume root exudates under different culture conditions .
Results or Outcomes: The composition of secreted soyasaponins was found to be species-dependent and varied between field and hydroponic culture conditions .
Memory Enhancement
Scientific Field: Neuroscience
Methods of Application
The study involved injecting ibotenic acid into the entorhinal cortex of adult rat brains to induce impaired learning and memory. The effects of Soyasaponin I were evaluated by measuring behavioral tasks and neuronal regeneration of memory-deficient rats .
Results or Outcomes
Oral administration of Soyasaponin I exhibited significant memory-enhancing effects in the passive avoidance, Y-maze, and Morris water maze tests. It also increased BrdU incorporation into the dentate gyrus and the number of cell types (GAD67, ChAT, and VGluT1) in the hippocampal region of memory-deficient rats, whereas the number of reactive microglia (OX42) decreased .
Anti-Atherosclerotic Functionality
Scientific Field: Cardiovascular Research
Methods of Application: The study involved feeding ApoE gene knockout (ApoE −/−) mice with a high-fat diet (HFD) and intervening by SS A1 and SS A2 (10 and 20 μmol per kg BW, respectively) or simvastatin (10 μmol per kg BW) for 24 weeks .
Results or Outcomes
SS A1 and SS A2 decreased the plaque ratio in the aortic root and innominate artery but not in the entire aorta. In serum, SS A1 reduced TG, TC, and LDL-C but increased HDL-C; SS A2 decreased TC, TG, and LDL-C but did not affect HDL-C .
Neuroprotection and Regeneration
Scientific Field: Neuroscience
Methods of Application
The study involved injecting ibotenic acid into the entorhinal cortex of adult rat brains to induce impaired learning and memory. The effects of Soyasaponin I were evaluated by measuring behavioral tasks and neuronal regeneration of memory-deficient rats .
Results or Outcomes
Oral administration of Soyasaponin I exhibited significant memory-enhancing effects in the passive avoidance, Y-maze, and Morris water maze tests. It also increased BrdU incorporation into the dentate gyrus and the number of cell types (GAD67, ChAT, and VGluT1) in the hippocampal region of memory-deficient rats, whereas the number of reactive microglia (OX42) decreased .
Future Directions
Soyasaponin I has been reported to possess specific bioactive properties, such as in vitro anti-cancer properties by modulating the cell cycle and inducing apoptosis . It has also been found to alleviate hypertensive intracerebral hemorrhage by inhibiting the renin-angiotensin-aldosterone system . These findings suggest that Soyasaponin I may serve as an effective drug for the treatment of certain conditions in the future .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDAHAWQAGSZDD-IOVCITQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031429 | |
Record name | Soyasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Soyasaponin I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Soyasaponin I | |
CAS RN |
51330-27-9 | |
Record name | Soyasaponin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51330-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyasaponin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Soyasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Soyasaponin I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 240 °C | |
Record name | Soyasaponin I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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